2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes bromine, chlorine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-bromobenzyl Group: This is achieved through a nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group.
Attachment of the 4-chlorophenyl Group: This step involves the coupling of a chlorophenyl derivative with the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties could be explored for use in organic electronics or as a component in advanced materials.
Biological Research: It could be used as a probe to study various biological processes or as a tool in chemical biology.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms could enhance its binding affinity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-fluorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The unique combination of bromine, chlorine, and sulfur atoms in 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one sets it apart from similar compounds. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16BrClN2OS2 |
---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
10-[(4-bromophenyl)methylsulfanyl]-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H16BrClN2OS2/c23-14-6-4-13(5-7-14)12-28-22-25-20-19(17-2-1-3-18(17)29-20)21(27)26(22)16-10-8-15(24)9-11-16/h4-11H,1-3,12H2 |
InChI Key |
RRIGNWSKKBEKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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